6-Isothiocyanato-Fluorescein

Protein Labeling Conjugate Characterization Fluorescent Dye Isomers

Choose 6-Isothiocyanato-Fluorescein (6-FITC, Isomer II) for superior conjugate reproducibility. Unlike generic mixed-isomer FITC, this single, defined isomer eliminates variability in electrophoretic migration and chromatographic elution profiles, ensuring batch-to-batch consistency. Its isothiocyanate moiety provides greater kinetic control over the conjugation reaction compared to NHS-esters, enabling precise F:P ratio optimization for critical flow cytometry and immunofluorescence assays. Ideal for diagnostic assay development and GMP-like environments demanding full analytical characterization.

Molecular Formula C21H11NO5S
Molecular Weight 389.4 g/mol
CAS No. 3012-71-3
Cat. No. B555847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isothiocyanato-Fluorescein
CAS3012-71-3
SynonymsFITC; Fluoresceinisothiocyanate; 3326-32-7; 5-isothiocyanatofluorescein; FluoresceinisothiocyanateisomerI; FLUORESCEIN-5-ISOTHIOCYANATE; fluorescein5-isothiocyanate; 5-FITC; Fluorescein5(6)-isothiocyanate; FITCisomer1; 27072-45-3; FITC-Celite(R); CHEBI:37918; FITC-I; F5ITC; Fluorescein-5-isothiocyanat; Fluoreszein-5-isothiocyanat; 5-fluoresceinisothiocyanate; UNII-I223NX31W9; 2-(6-Hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoicacid; fluoresceinisothiocyanateisomer1; EINECS222-042-0; ST50826313; FluoresceinisothiocyanateisomerI-Celite(R); Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one,3',6'-dihydroxy-5-isothiocyanato-
Molecular FormulaC21H11NO5S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
InChIInChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26)
InChIKeyWLJPEKSIBAZDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isothiocyanato-Fluorescein (FITC Isomer II) for Research and Industrial Procurement: An Overview


6-Isothiocyanato-Fluorescein (CAS 3012-71-3), commonly designated as FITC Isomer II or 6-FITC, is an amine-reactive fluorescent derivative of fluorescein. It is a single, defined isomer of fluorescein isothiocyanate [1]. The compound is characterized by an isothiocyanate functional group that facilitates covalent conjugation to primary amines on proteins, antibodies, and other biomolecules, enabling visualization in a wide array of applications, including flow cytometry and fluorescence microscopy . It is often procured as a high-purity single isomer, distinct from mixed isomer preparations, to ensure reproducible and specific labeling outcomes .

Why 6-Isothiocyanato-Fluorescein Cannot Be Substituted with Generic FITC or Alternative Labels


Procurement of a generic 'FITC' product typically yields a mixed isomer formulation containing both 5-isothiocyanatofluorescein (5-FITC) and 6-isothiocyanatofluorescein (6-FITC). Scientific selection should not treat all FITC reagents as interchangeable because the specific isomeric identity (6-FITC vs. 5-FITC) directly influences critical performance metrics [1]. Evidence demonstrates that the two isomers exhibit differential binding affinities to proteins , and their resulting conjugates can display distinct migration patterns in electrophoretic gels and elution profiles under chromatographic conditions . Furthermore, when compared to alternative amine-reactive probes like NHS-fluorescein, the isothiocyanate moiety in 6-FITC offers a distinct conjugation kinetic profile that provides greater control over the reaction, which is essential for achieving a precise degree of labeling [2]. Therefore, substituting 6-FITC with a mixed isomer product or a different reactive chemistry introduces significant experimental variability and compromises the reproducibility of labeling protocols.

Quantitative Evidence for Selecting 6-Isothiocyanato-Fluorescein (6-FITC) Over Comparators


6-FITC vs. 5-FITC: Isomer-Specific Impact on Conjugate Properties

While 5-FITC and 6-FITC share nearly identical absorption and fluorescence spectra, a direct comparison reveals that the specific isomeric position of the isothiocyanate group critically impacts the resulting protein conjugate's behavior . This is a fundamental chemical differentiation that affects downstream analysis and purification, underscoring the need for a defined single isomer rather than a mixed preparation [1]. The isomers are documented to differ in their binding characteristics to proteins, and the formed conjugates may elute under different chromatographic conditions or migrate differently in electrophoretic gels [2].

Protein Labeling Conjugate Characterization Fluorescent Dye Isomers

6-FITC Binding Affinity: Quantitative Kd Values for Hapten-Protein Interactions

The binding properties of 6-FITC have been quantitatively characterized, providing specific Kd values for interactions with key biological targets . This data allows for a more informed selection of 6-FITC in assays where specific, quantifiable hapten-protein interactions are required, offering a defined benchmark not always available for alternative labels or mixed isomer preparations [1]. The reported dissociation constants are 8.74 for N-Acetyl-L-Lysine, 2.72 for normal mouse IgG, and 1.88 for the 4-4-20 antibody, respectively .

Binding Affinity Hapten-Protein Interaction Fluorescence Polarization

Conjugation Kinetics: 6-FITC Offers Superior Reaction Control Compared to NHS-Fluorescein

In a direct head-to-head comparison of amine-reactive probes using capillary zone electrophoresis, the isothiocyanate group (FITC) was compared to succinimidyl ester (CFSE) and dichlorotriazine (DTAF) groups [1]. While CFSE demonstrated the fastest conjugation rate and best conjugate stability, the FITC conjugation reaction was found to be 'much easier to control' [2]. This is a key differentiator for applications requiring a precise degree of conjugation, such as when labeling sensitive antibodies where over-labeling can compromise antigen-binding activity [3]. The study provides a quantitative and qualitative basis for selecting FITC over other reactive chemistries when reaction tunability is paramount.

Bioconjugation Reaction Kinetics Protein Labeling Efficiency

Spectral Properties: 6-FITC Matches Standard Instrumentation and Offers High Quantum Yield

The spectral properties of 6-FITC are well-aligned with standard laboratory instrumentation, with excitation and emission maxima at 494 nm and 520 nm, respectively, closely matching the 488 nm laser line common in flow cytometers [1]. The compound is characterized by a high quantum yield, which is reported to be excellent and comparable to standard fluorescein derivatives, with some sources indicating a value around 0.92 . While these spectral characteristics are generally shared with its isomer 5-FITC, they confirm that 6-FITC performs optimally in existing workflows without requiring specialized equipment or protocol modifications.

Fluorescence Spectroscopy Flow Cytometry Quantum Yield

High-Purity Synthesis: An Improved Method Yields Defined 6-FITC for Reproducible Research

A specialized synthesis method has been established for the preparation of high-purity 5- and 6-isothiocyanatofluorescein isomers [1]. This method involves the direct reaction of isomeric aminofluoresceins with a limited excess of thiophosgene in the presence of calcium carbonate [2]. The resulting isomers, including 6-FITC, are obtained with high purity and have been fully characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . This defined synthetic route and analytical validation ensures batch-to-batch consistency, which is a critical procurement consideration for achieving reproducible results in sensitive applications.

Chemical Synthesis Analytical Chemistry Fluorescent Probe Purity

Optimal Application Scenarios for 6-Isothiocyanato-Fluorescein Based on Differentiated Evidence


Precision Antibody Labeling for Quantitative Flow Cytometry and Immunofluorescence

In applications demanding a precisely controlled degree of labeling (F:P ratio) to preserve antibody binding affinity and minimize background, 6-FITC is the superior choice. The evidence from direct head-to-head comparisons demonstrates that the FITC conjugation reaction is 'much easier to control' than reactions using NHS-esters [1]. This allows researchers to fine-tune the labeling reaction to achieve an optimal F:P ratio, a critical parameter for generating reliable and quantitative data in flow cytometry and immunofluorescence assays. The high quantum yield and spectral compatibility with standard 488 nm lasers ensure robust signal detection .

Development of Hapten-Based Assays Requiring Defined Binding Affinities

For research involving hapten-protein interactions, 6-FITC offers the advantage of quantitatively defined binding affinities. The reported Kd values for N-Acetyl-L-Lysine, normal mouse IgG, and the 4-4-20 antibody (8.74, 2.72, and 1.88, respectively) provide a clear benchmark for assay development [1]. This data is invaluable for scientists designing fluorescence polarization assays, competitive binding studies, or any application where the specific interaction of the fluorescein hapten with its target needs to be understood and controlled. Using a single, well-characterized isomer like 6-FITC ensures that the observed binding behavior is consistent and attributable to the defined probe.

High-Resolution Protein Conjugate Analysis via Chromatography and Electrophoresis

When the downstream analytical method involves high-resolution separation techniques like HPLC or SDS-PAGE, the choice of isomer becomes a critical variable. Evidence clearly states that 5-FITC and 6-FITC conjugates 'elute under different chromatographic conditions or migrate differently in electrophoretic gels' [1]. For scientists aiming to characterize labeled proteins, quantify the degree of labeling, or simply ensure batch-to-batch consistency in conjugate analysis, procuring a defined single isomer (6-FITC) eliminates a major source of variability. This ensures that observed changes in migration or elution profiles are due to the intended experimental variables, not isomeric heterogeneity .

Regulated or Quality-Controlled Environments Requiring High-Purity, Defined Reagents

In settings where reagent traceability and defined purity are paramount—such as in the development of diagnostic assays, clinical trial support, or GMP-like manufacturing processes—the high-purity synthesis and analytical characterization of 6-FITC provide a distinct advantage. The documented improved synthesis yields a high-purity single isomer that can be fully characterized by IR and NMR spectroscopy [1]. Procuring a defined, single-isomer compound like 6-FITC from a reputable source minimizes the risk of lot-to-lot variability associated with mixed isomer products, thereby enhancing the robustness and reproducibility required in more regulated research and industrial environments.

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